molecular formula C10H15NOS B2924382 1-{3-Thia-7-azabicyclo[3.3.1]nonan-7-yl}prop-2-en-1-one CAS No. 2224353-94-8

1-{3-Thia-7-azabicyclo[3.3.1]nonan-7-yl}prop-2-en-1-one

Cat. No.: B2924382
CAS No.: 2224353-94-8
M. Wt: 197.3
InChI Key: GWXOSHXMHVNBMB-UHFFFAOYSA-N
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Description

1-{3-Thia-7-azabicyclo[3.3.1]nonan-7-yl}prop-2-en-1-one is a heterocyclic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of sulfur and nitrogen atoms within its bicyclic framework contributes to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-{3-Thia-7-azabicyclo[3.3.1]nonan-7-yl}prop-2-en-1-one typically involves a multi-step process. One common method is the double Mannich cyclization of tetrahydrothiopyran-4-one with suitable alkoxyalkylamines and paraformaldehyde in acetous methanol . This reaction forms the bicyclic ketone, which can then undergo Wolff-Kishner decarbonylation to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Chemical Reactions Analysis

1-{3-Thia-7-azabicyclo[3.3.1]nonan-7-yl}prop-2-en-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include alkali metal hydrides, oxidizing agents like hydrogen peroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{3-Thia-7-azabicyclo[3.3.1]nonan-7-yl}prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-Thia-7-azabicyclo[3.3.1]nonan-7-yl}prop-2-en-1-one involves its interaction with specific molecular targets. The sulfur and nitrogen atoms within its structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-{3-Thia-7-azabicyclo[3.3.1]nonan-7-yl}prop-2-en-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of sulfur and nitrogen atoms within the bicyclic framework, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-thia-7-azabicyclo[3.3.1]nonan-7-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c1-2-10(12)11-4-8-3-9(5-11)7-13-6-8/h2,8-9H,1,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXOSHXMHVNBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC2CC(C1)CSC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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